molecular formula C20H20FN3O4S B2844123 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 879138-93-9

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2844123
CAS No.: 879138-93-9
M. Wt: 417.46
InChI Key: QLSMXBVJHABLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluorophenylmethyl substituent at the 3-position and an acetamide group linked to an oxolane (tetrahydrofuran) moiety. The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-14-5-3-13(4-6-14)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-15-2-1-8-28-15/h3-7,9,15H,1-2,8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMXBVJHABLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the fluorophenyl group and the oxolan-2-ylmethylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can generate a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives are known for their anticancer properties. Research has indicated that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Case Study: A study demonstrated that similar thieno[3,2-d]pyrimidine compounds exhibited selective cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. This suggests that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

  • Case Study: In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is hypothesized to involve the inhibition of bacterial DNA gyrase.

Neurological Applications

Research indicates potential applications in neurology, particularly in treating neurodegenerative diseases.

  • Case Study: Thieno[3,2-d]pyrimidine compounds have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of Alzheimer’s disease. The compound may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

Mechanism of Action

The mechanism by which 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure suggests it may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:

Thieno[3,2-d]pyrimidine Derivatives

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Core: Thieno[3,2-d]pyrimidin-4-one. Substituents: 7-Phenyl and 3-acetamide linked to 2-chloro-4-methylphenyl. Key Differences: Lacks the 4-fluorophenylmethyl and oxolane groups. Molecular weight (409.89 g/mol) is lower due to simpler substituents . Activity: Not explicitly stated, but thienopyrimidines often target kinases .

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Core: Thieno[3,2-d]pyrimidin-4-one. Substituents: 4-Methylphenyl at position 3, sulfanyl bridge, and trifluoromethoxy phenyl acetamide.

Non-Thienopyrimidine Acetamides

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683) Core: Isoindole-1,3-dione. Substituents: 4-Fluorophenylmethyl and hydroxypentyloxy phenyl acetamide. Key Differences: Isoindole core vs. thienopyrimidine. The hydroxypentyl group may confer higher solubility but reduced metabolic stability .

N-[(3-Fluoro-4-{[2-(5-{[(2-Methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide Core: Thieno[3,2-b]pyridine. Substituents: Methoxyethylaminomethyl pyridine and 4-fluorophenyl acetamide.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound CAS 1105223-65-1 ZHAWOC5683 Thieno[3,2-b]pyridine Derivative
Molecular Weight (g/mol) ~475 (estimated) 409.89 522.55 ~650 (estimated)
H-Bond Donors 1 (acetamide NH) 1 2 (hydroxyl + NH) 2 (NH + carbamothioyl)
H-Bond Acceptors 6 (oxolane O, 2 carbonyl O, etc.) 4 7 8
Lipophilicity (LogP) Moderate (fluorophenyl + oxolane) High (chlorophenyl) Moderate (hydroxypentyl) High (trifluoromethoxy)

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 351.39 g/mol. Its unique structure comprises a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and an oxolan moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes, including:
    • MIF (Macrophage Migration Inhibitory Factor) : Known to play a role in inflammatory responses.
    • Kinases : Potential inhibition of specific kinases involved in cell signaling pathways.

Biological Activity and Efficacy

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities. For instance:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7, HCT-116). For example, compounds with similar structures have reported IC50 values ranging from 5 to 20 μM against these cell lines .
  • Anti-inflammatory Effects :
    • The inhibition of MIF has been linked to reduced inflammation in preclinical models. Compounds targeting MIF have shown promising results in decreasing pro-inflammatory cytokine levels .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:

ModificationEffect on Activity
Addition of fluorineIncreased potency against specific targets
Variation in substituents on the thieno[3,2-d]pyrimidine ringAltered selectivity and efficacy

For instance, the introduction of a trifluoromethyl group has been associated with enhanced inhibitory effects on MIF activity .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Study on MIF Inhibition : A study reported that a related thieno[3,2-d]pyrimidine derivative exhibited an IC50 value of 7.2 μM against MIF, indicating potent inhibitory action .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay across different cancer cell lines. Results indicated that certain derivatives showed lower cytotoxicity against normal cells compared to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the critical steps and conditions for synthesizing this thienopyrimidine-acetamide derivative?

The synthesis involves:

  • Core formation : Constructing the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene precursors under reflux conditions (e.g., acetone or DMF as solvents, potassium carbonate as a base) .
  • Substitution reactions : Introducing the 4-fluorobenzyl and oxolane-methyl groups via nucleophilic substitution or coupling reactions.
  • Acetamide linkage : Coupling the thienopyrimidine intermediate with oxolane-methylamine using carbodiimide-based reagents. Key conditions : Temperature (60–100°C), solvent polarity (DMF/THF for solubility), and reaction time (12–24 hrs) to achieve >70% yield .

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 498.12) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C-F bond) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response curves : Analyze efficacy at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. What computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or kinases. For example, a docking score of −9.2 kcal/mol suggests strong binding to DHFR’s active site .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity .

Q. How can structural-activity relationships (SAR) guide derivative design?

SAR studies reveal:

Substituent ModificationEffect on Activity
4-Fluorophenyl Enhances target selectivity via hydrophobic interactions .
Oxolane-methyl Improves solubility without compromising binding affinity .
Acetamide linker Critical for hydrogen bonding with catalytic residues (e.g., Arg72 in DHFR) .
  • Optimization strategy : Replace oxolane with piperidine to test metabolic stability .

Q. How to resolve contradictions in reported biological data?

Conflicting IC₅₀ values (e.g., 5 μM vs. 20 μM in similar assays) may arise from:

  • Assay conditions : Variances in serum concentration (e.g., 10% FBS vs. serum-free) .
  • Cell line heterogeneity : Genetic drift in cancer cell models .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies optimize pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes; half-life <30 mins suggests need for prodrug design .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding indicates limited free drug availability .
  • Permeability : Caco-2 monolayer assays (Papp <1×10⁻⁶ cm/s) guide formulation with permeation enhancers .

Q. How does crystallography aid in understanding its binding mode?

  • X-ray diffraction : Resolve crystal structures (e.g., PDB ID 7XYZ) to identify key interactions (e.g., π-π stacking with Phe31) .
  • Electron density maps : Confirm acetamide orientation in the active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.